N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride
Description
Historical Evolution of Benzothiazole-Quinoxaline Hybrid Design
The conceptual foundation for benzothiazole-quinoxaline hybrids emerged in the early 1980s with the synthesis of benzothiazolo[3,2-a]quinolinium salts, which demonstrated antitumor activity against colon and breast cancer cell lines (IC~50~ values in nanomolar ranges). These early efforts utilized photochemical cyclization and hypervalent iodine-mediated oxidation to fuse benzothiazole and quinoline moieties, though limited by low yields and environmental unfriendliness. The 2000s saw methodological refinements, such as polyphosphoric acid-assisted dehydrations and POCl~5~-mediated chlorinations, enabling the creation of 7-benzothiazol-2-ylquinolone derivatives with enhanced cytotoxicity (IC~50~ = 0.056–0.066 µmol/mL against MCF-7 cells). By 2019, green chemistry approaches emerged, employing recyclable catalysts and one-pot syntheses to produce quinoxaline-2-hydroxyphenylbenzothiazole scaffolds with 9-fold selectivity for Caco-2 over HEK-293 cells. The 2020s marked a paradigm shift toward triple-hybrid systems, integrating urea linkers to improve solubility and ADME profiles, as evidenced by sub-micromolar anti-TB activity (0.968 µM) and QPlogHERG > −5 values for cardiotoxicity avoidance.
Pharmacological Significance in Contemporary Medicinal Chemistry
Benzothiazole-quinoxaline hybrids occupy a unique niche due to their dual targeting capabilities:
- Anticancer Activity : The π-deficient quinoxaline nucleus intercalates with DNA, while the benzothiazole moiety chelates metal ions in tumor microenvironments. Compound 7g from the 2019 series exhibited BCS/BDDCS Class 4 classification, indicating high membrane permeability and metabolic stability.
- Antimicrobial Potency : Against Mycobacterium tuberculosis H~37~Rv, hybrids like 6u achieved MIC~90~ = 0.968 µM, outperforming first-line drugs like isoniazid (MIC = 0.2–0.5 µM) while maintaining 100% HepG2 viability.
- Structural Versatility : The morpholinopropyl group in the target compound enhances water solubility, addressing a historical limitation of quinoxaline derivatives, which typically exhibit poor aqueous solubility (logP > 3).
Classification Within Heterocyclic Compounds and Hybrid Pharmacophores
Benzothiazole-quinoxaline hybrids belong to the bicyclic heteroaromatic family, characterized by:
| Feature | Benzothiazole Contribution | Quinoxaline Contribution |
|---|---|---|
| Aromatic System | Thiazole-fused benzene (6-π) | Pyrazine-fused benzene (10-π) |
| Electron Density | π-Excessive (sulfur lone pairs) | π-Deficient (nitrogen-rich) |
| Bioactivity | Metal chelation, kinase inhibition | DNA intercalation, ROS generation |
This electronic complementarity enables charge-transfer interactions with biological targets, such as the GroEL chaperonin in M. tuberculosis and topoisomerase II in cancer cells.
Rationale for Dual Pharmacophore Integration in Drug Design
The hybridization strategy addresses three critical challenges:
- Overcoming Resistance : Quinoxaline’s planar structure facilitates binding to mutated enzyme active sites (e.g., dihydrofolate reductase), while benzothiazole’s sulfur atom disrupts bacterial efflux pumps.
- Synergistic Potency : In the target compound, the 4-methoxy-7-methylbenzo[d]thiazol-2-yl group enhances lipophilicity (calculated logP = 2.1), enabling penetration through mycobacterial cell walls, while the morpholinopropyl chain improves solubility (>50 µg/mL in PBS pH 7.4).
- ADME Optimization : Computational models predict high gastrointestinal absorption (HIA > 90%) and blood-brain barrier permeability (PS = 8.3 × 10^−6 cm/s), making these hybrids viable for CNS infections.
Research Trajectory and Development Timeline
The evolution of benzothiazole-quinoxaline hybrids follows a distinct chronology:
1982–2000 : Proto-hybrids via photocyclization (e.g., 3-nitrobenzothiazoloquinolinium salts).
2008–2015 : Introduction of chloroquinolone-benzothiazole conjugates with IC~50~ < 0.1 µM.
2019 : Green synthesis of fluorescent hybrids for theranostics (λ~em~ = 520 nm).
2022 : Triple hybrids with urea linkers showing MIC~90~ < 1 µM and 100% cell viability.
2023 : Computational QSAR models guiding substituent optimization at C-2 and C-7 positions.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)quinoxaline-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S.ClH/c1-17-8-9-21(32-2)22-23(17)34-25(28-22)30(11-5-10-29-12-14-33-15-13-29)24(31)20-16-26-18-6-3-4-7-19(18)27-20;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDAFSJQHTFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5N=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzo[d]thiazole moiety and the morpholinopropyl side chain. Key steps include:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Benzo[d]thiazole Moiety: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a methyl-substituted aromatic aldehyde.
Attachment of Morpholinopropyl Side Chain: This is typically done through nucleophilic substitution reactions, where the morpholine ring is introduced via a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or alkylation using alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds within the quinoxaline family have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, a related benzo[ g]quinoxaline derivative exhibited an IC50 value of 2.89 µM against MCF-7 cells, indicating potent cytotoxicity . The mechanism of action often involves the inhibition of topoisomerase IIβ, leading to apoptosis through the activation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 .
Antibacterial Activity
The compound has also shown promise as an antibacterial agent. Studies on related phenylacetamide derivatives indicated significant activity against various bacterial strains. The minimum effective concentration (EC50) values for some compounds were reported as follows:
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A1 | 156.7 | Xanthomonas oryzae |
| Compound A4 | 194.9 | Xanthomonas oryzae pv. oryzicola |
| Thiodiazole Copper | 545.2 | Various strains |
The antibacterial mechanism may involve disruption of bacterial cell membranes, as evidenced by morphological changes observed through scanning electron microscopy .
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of a quinoxaline derivative similar to the compound against MCF-7 breast cancer cells. The results indicated that treatment led to significant cell death via apoptosis, with flow cytometry revealing alterations in cell cycle distribution and increased sub-G1 populations indicative of apoptotic cells .
Case Study 2: Antibacterial Properties
In another investigation, derivatives were tested against resistant bacterial strains, showing promising results in terms of reduced colony-forming units (CFUs) after treatment with varying concentrations of the compounds . The study highlighted the potential for developing new antibacterial agents based on this class of compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to the lipophilic coumarin () and sulfonyl-substituted triazoles ().
- Tautomerism: Unlike the 1,2,4-triazole-thione equilibrium in , the target compound’s rigid quinoxaline core minimizes tautomeric shifts.
- Stability : The carboxamide linkage may confer greater hydrolytic stability than the thioester bonds in ’s S-alkylated derivatives.
Research Implications
Future studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the benzo[d]thiazole’s methoxy/methyl groups or morpholine chain length.
- Synthetic Optimization : Adopting catalysts like ZnCl₂ (as in ) or base-mediated alkylation () to improve yields .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a morpholine group, and a quinoxaline moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 520.04 g/mol. The presence of functional groups such as carboxamide enhances its solubility and stability, making it suitable for various applications in pharmaceutical research .
Target Interactions
The primary biological target of this compound appears to be the muscarinic M4 receptor. It acts as a positive allosteric modulator , enhancing the receptor's response to agonists, which is particularly relevant in therapeutic contexts aimed at improving cognitive function in disorders characterized by cholinergic dysfunction .
Biological Activity
Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline derivatives exhibit significant biological activities:
- Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit cytotoxic effects against human cancer cell lines with IC50 values significantly lower than standard chemotherapy agents .
- Antimicrobial Activity : Compounds containing thiazole and quinoxaline moieties have also been evaluated for their antimicrobial properties. These compounds can disrupt cellular processes in bacteria and protozoa, leading to cell death .
Anticancer Studies
A study evaluating the anticancer potential of quinoxaline derivatives reported that specific compounds exhibited high inhibitory effects against multiple tumor cell lines, surpassing the efficacy of conventional drugs like doxorubicin. The mechanisms involved included induction of apoptosis and disruption of cellular signaling pathways .
Antimicrobial Studies
In vitro tests on related compounds demonstrated effective inhibition of Entamoeba histolytica, the causative agent of amoebiasis. The tested quinoxaline derivatives showed IC50 values ranging from to , indicating superior activity compared to metronidazole . The primary mechanism was identified as oxidative stress induction and inhibition of thioredoxin reductase activity.
Data Tables
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is driven by its hybrid heterocyclic framework, including:
- A benzo[d]thiazol moiety , which enhances π-π stacking interactions with biological targets.
- A morpholinopropyl group , contributing to solubility and membrane permeability.
- A quinoxaline core , enabling hydrogen bonding and charge-transfer interactions. These features collectively modulate enzyme inhibition or receptor binding, as observed in preliminary docking studies .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
Synthesis involves multi-step protocols with critical parameters:
- Step 1 : Formation of the benzo[d]thiazol core using thiourea and substituted benzaldehyde under acidic conditions (e.g., HCl, 80°C).
- Step 2 : Alkylation with 3-morpholinopropyl chloride in DMF at 60°C.
- Step 3 : Quinoxaline-2-carboxamide coupling via EDC/HOBt activation.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity. Reaction monitoring via TLC and HPLC is essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?
Discrepancies may arise from:
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) using competitive binding assays.
- Assay conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%).
- Structural dynamics : Use molecular dynamics simulations to assess conformational flexibility impacting target binding. Cross-validate with X-ray crystallography or cryo-EM if feasible .
Q. What computational strategies are effective for designing derivatives with improved target specificity?
Integrate:
- Quantum mechanical calculations (DFT) to map electrostatic potentials and identify reactive sites.
- Pharmacophore modeling (e.g., Schrödinger Phase) to align substituents with target pockets.
- Free-energy perturbation (FEP) to predict binding affinity changes for proposed analogs. Experimental validation via SAR studies (e.g., substituting the 4-methoxy group with electron-withdrawing groups) is critical .
Q. How can advanced separation technologies address challenges in isolating intermediates during scale-up?
- Membrane-based separations : Use nanofiltration to remove low-MW impurities while retaining intermediates.
- Continuous flow reactors : Minimize side reactions via precise temperature/residence time control.
- Chiral chromatography : Resolve stereoisomers using amylose-based columns (e.g., Chiralpak IA). Monitor with inline UV/IR spectroscopy .
Methodological Considerations
Q. What experimental design principles minimize variability in biological assays?
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2^k) to optimize parameters like incubation time, substrate concentration, and enzyme loading.
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks.
- Replicates : Use triplicate measurements with independent preparations to account for batch variability .
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. MS results)?
- Cross-validation : Confirm molecular weight via HRMS and compare fragmentation patterns with predicted spectra (e.g., MassFrontier).
- NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For hydrochloride salts, verify counterion presence via ion chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
